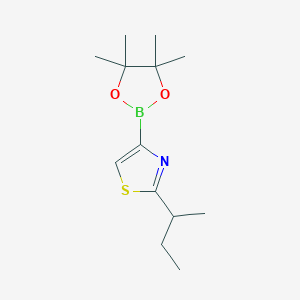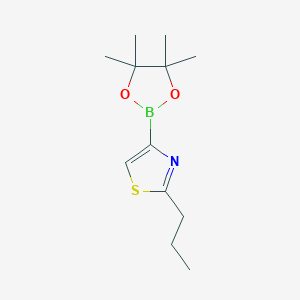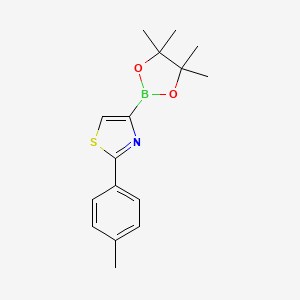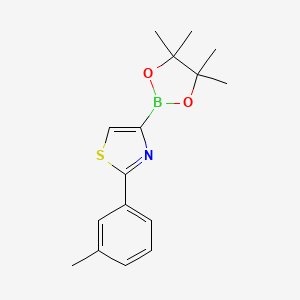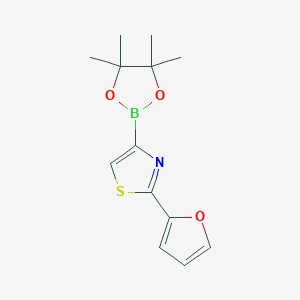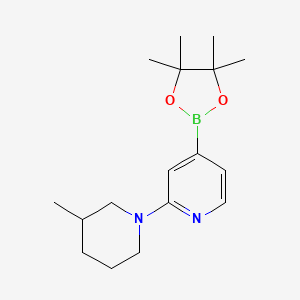
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (2MPPBP) is a synthetically produced organic compound that has been studied for its potential applications in various scientific fields. It is a boronic acid pinacol ester which is composed of two pyridine rings, an amine group and a boronic acid group. This molecule is of particular interest due to its unique chemical structure and wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been studied for its potential applications in drug delivery and as a reagent for the synthesis of metal-organic frameworks.
Wirkmechanismus
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields due to its unique chemical structure. The boronic acid group of 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is capable of forming covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule are capable of forming hydrogen bonds, making it an effective ligand for coordination chemistry.
Biochemical and Physiological Effects
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has not been studied for its potential biochemical and physiological effects. As such, there is no data available regarding the potential effects of this compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for use in laboratory experiments. One of the major advantages of 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is its ability to form covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule can form hydrogen bonds, making it an effective ligand for coordination chemistry. However, 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is not suitable for use in biological systems due to its lack of biochemical and physiological effects.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. One potential application is in the development of novel drug delivery systems. Additionally, 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester could be used as a reagent for the synthesis of metal-organic frameworks. Furthermore, 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester could be used as a catalyst in the synthesis of organic compounds. Finally, 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester could be used as a ligand in coordination chemistry.
Synthesemethoden
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 2-methylpiperidine and 4-boronic acid pinacol ester. The reaction is carried out in a two-step process. In the first step, the piperidine is reacted with the boronic acid pinacol ester to form the intermediate 2-methylpiperidin-1-yl boronic acid pinacol ester. This intermediate is then reacted with pyridine to form the desired 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester.
Eigenschaften
IUPAC Name |
2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-6-7-11-20(13)15-12-14(9-10-19-15)18-21-16(2,3)17(4,5)22-18/h9-10,12-13H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESJERPRDJGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-YL)pyridine-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

